[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole core substituted with phenyl and methylphenoxy groups, and a carbamate moiety linked to a chlorophenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The phenyl and methylphenoxy groups are introduced through electrophilic aromatic substitution reactions.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with 4-chlorophenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its carbamate group suggests it could act as a prodrug, releasing active metabolites in vivo.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl N-phenylcarbamate: Lacks the methylphenoxy and chlorophenyl groups, potentially altering its chemical and biological properties.
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the methylphenoxy and chlorophenyl groups in [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate makes it unique. These groups can influence the compound’s lipophilicity, electronic properties, and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-17-8-14-21(15-9-17)32-24-22(23(28-29(24)2)18-6-4-3-5-7-18)16-31-25(30)27-20-12-10-19(26)11-13-20/h3-15H,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKFDEGWQVFACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.